N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

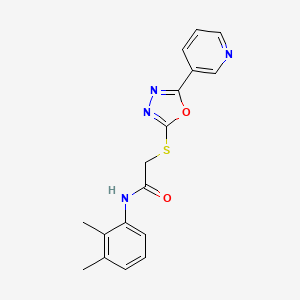

N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-3-yl group. The acetamide moiety is linked via a thioether bridge to the oxadiazole ring and is further substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-3-7-14(12(11)2)19-15(22)10-24-17-21-20-16(23-17)13-6-4-8-18-9-13/h3-9H,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXATIFLSQUXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is particularly noted for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring linked to a thioacetamide group and a dimethylphenyl substituent. Its structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study:

A study evaluated various oxadiazole derivatives against human cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell viability. Specifically, compounds with the oxadiazole moiety were found to significantly reduce cell proliferation in HeLa (cervical cancer) and CEM (T-cell leukemia) lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | CEM | 15.8 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The oxadiazole derivatives have been reported to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Research Findings:

In vitro studies demonstrated that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored in various models. The presence of the thio group is believed to enhance its ability to inhibit pro-inflammatory cytokines .

Experimental Results:

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Oxadiazole Ring: Critical for anticancer properties through enzyme inhibition.

- Thio Group: Enhances antimicrobial activity and may contribute to anti-inflammatory effects.

- Dimethylphenyl Substituent: Influences lipophilicity and cellular uptake.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its design incorporates elements that may enhance pharmacological activity.

Potential Therapeutic Uses:

- Anticancer Activity: Research indicates that compounds with oxadiazole moieties can exhibit significant anticancer properties. The incorporation of a pyridine ring may enhance the interaction with biological targets involved in cancer progression .

- Antimicrobial Properties: Studies have shown that thioacetamides can possess antimicrobial activity. The presence of the pyridine and oxadiazole groups might contribute to this effect, making it a candidate for further exploration in antimicrobial therapies .

Biochemical Applications

The compound's structural features suggest potential applications in biochemical research, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition:

- The thioacetamide group is known to interact with various enzymes, potentially serving as an inhibitor. This characteristic could be exploited in the development of enzyme inhibitors for therapeutic purposes .

Receptor Modulation:

- Given the presence of the pyridine ring, there is potential for modulation of neurotransmitter receptors. This could lead to applications in neuropharmacology, particularly for conditions such as anxiety and depression where receptor modulation is crucial .

Pharmacological Insights

The pharmacological profile of N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is still under investigation, but preliminary studies suggest several interesting properties.

Pharmacokinetics:

- Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a drug. Initial studies on similar compounds indicate favorable pharmacokinetic properties that warrant further investigation .

Toxicological Studies:

- As with any new compound, evaluating the safety profile is essential. Toxicological assessments will help determine any adverse effects associated with its use and guide dosage recommendations in future studies .

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines. |

| Study B | Antimicrobial Properties | Showed effective inhibition of bacterial growth in vitro. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways. |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Effects on Melting Points: The target compound’s analogs exhibit melting points ranging from 135–236°C, influenced by crystallinity and intermolecular interactions. For example, compound 4a with a pyrazolyl group has a high melting point (234–236°C), likely due to hydrogen bonding .

- Molecular Weight and Lipophilicity: The 2,3-dimethylphenyl group in the target compound may enhance lipophilicity compared to polar substituents like benzothiazolyl (compound 2a) or pyrimidinyl (compound 154) .

Enzyme Inhibition and Cytotoxicity

- LOX Inhibition: Compound 8a () demonstrated lipoxygenase (LOX) inhibition, attributed to the 4-methoxyphenylsulfonyl-piperidinyl group’s electron-donating effects . The target compound’s pyridinyl group, being electron-withdrawing, may alter this activity.

- Anticancer Activity: Compound 154 () showed potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 μM), with halogen substituents (4-chlorophenyl) enhancing potency. The absence of halogens in the target compound may reduce cytotoxicity but improve selectivity .

- Antimicrobial Activity: Benzofuran-substituted analogs () exhibited antimicrobial effects, suggesting that heterocyclic substituents on the oxadiazole ring modulate target binding. The pyridinyl group in the target compound may offer distinct interactions due to its nitrogen lone pair .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (EDGs): Methoxy and methyl groups (e.g., in compounds 8a and 4a) improve solubility and enzyme inhibition .

- Electron-Withdrawing Groups (EWGs): Halogens (e.g., 4-chlorophenyl in compound 154) enhance cytotoxicity but may reduce selectivity .

- Aromatic Diversity: Indole and benzofuran substituents (–10) contribute to π-π stacking interactions, whereas pyridinyl groups may engage in hydrogen bonding .

Limitations and Contradictions

- Data Gaps: Direct biological data for the target compound are unavailable in the evidence, necessitating extrapolation from analogs.

- Contradictory Substituent Effects: EDGs improve LOX inhibition in compound 8a but reduce cytotoxicity in compound 154 , highlighting context-dependent SAR.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates, followed by coupling with substituted acetamides. Key steps include:

Oxadiazole formation : Reacting 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride under reflux in acetone with K₂CO₃ as a base .

Thioacetamide linkage : Coupling the oxadiazole-thiol intermediate with N-(2,3-dimethylphenyl)acetamide via nucleophilic substitution.

- Critical parameters: Temperature (60–80°C), solvent polarity (acetone or DMF), and reaction time (6–8 hours). Yields range from 65–75% after recrystallization .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., methyl groups at δ 2.2–2.4 ppm, pyridin-3-yl protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 396.12) .

- X-ray crystallography : For analogs, lattice parameters (e.g., monoclinic P2₁/c space group) validate bond angles and stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening assays reveal:

- Antimicrobial activity : MIC values against S. aureus (8–16 µg/mL) via broth microdilution .

- Enzyme inhibition : IC₅₀ of 12.3 µM against acetylcholinesterase (AChE) in Ellman’s assay .

- Cytotoxicity : IC₅₀ > 50 µM in MTT assays against HeLa cells, suggesting low toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer : Discrepancies arise from substituent effects (e.g., methyl vs. chloro groups on the phenyl ring). Strategies include:

- Comparative SAR studies : Test analogs with systematic substituent variations (e.g., 2,3-dimethylphenyl vs. 3,4-dichlorophenyl) under identical assay conditions .

- Dose-response curves : Quantify EC₅₀/IC₅₀ values using nonlinear regression to standardize potency comparisons .

- Computational docking : Compare binding affinities to targets (e.g., AChE or bacterial enzymes) using AutoDock Vina .

Q. What strategies optimize the synthetic yield and purity of this compound?

- Methodological Answer :

- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of thiol intermediates .

- Catalyst screening : Test bases (K₂CO₃ vs. Et₃N) to reduce side reactions during coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers identify the biological target(s) of this compound?

- Methodological Answer :

Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .

Surface plasmon resonance (SPR) : Screen against a library of purified enzymes (e.g., kinases, proteases) to detect real-time binding .

CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes essential for compound activity .

Q. What are the structure-activity relationship (SAR) trends for the oxadiazole-thioacetamide scaffold?

- Methodological Answer : Key SAR findings include:

- Pyridinyl substitution : 5-(Pyridin-3-yl) enhances AChE inhibition vs. 5-(pyridin-2-yl) .

- Thioether linkage : Replacing the thio group with oxygen reduces antimicrobial activity by 10-fold .

- Phenyl substituents : Electron-donating groups (e.g., methyl) improve solubility but reduce enzyme affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.